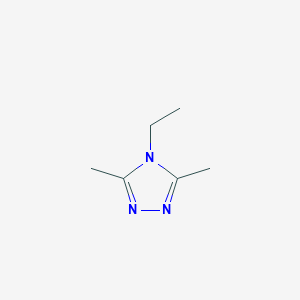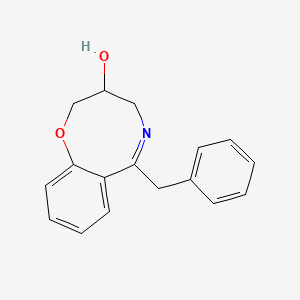
2-(2-Morpholinoethoxy)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Morpholinoethoxy)-5-nitropyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a nitro group at the 5-position and a morpholinoethoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholinoethoxy)-5-nitropyridine typically involves a multi-step process. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 5-position. This is followed by a nucleophilic substitution reaction where the chlorine atom is replaced by a morpholinoethoxy group. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize the risk of side reactions.
化学反応の分析
Types of Reactions
2-(2-Morpholinoethoxy)-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The morpholinoethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Reduction: The major product is 2-(2-Morpholinoethoxy)-5-aminopyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
科学的研究の応用
2-(2-Morpholinoethoxy)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Industry: The compound is used in the synthesis of various industrial chemicals and intermediates.
作用機序
The mechanism of action of 2-(2-Morpholinoethoxy)-5-nitropyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can participate in redox reactions, while the morpholinoethoxy group can enhance the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide: This compound has similar structural features but with a phenylacetamide group instead of a nitropyridine ring.
Uniqueness
2-(2-Morpholinoethoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a morpholinoethoxy group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H15N3O4 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
4-[2-(5-nitropyridin-2-yl)oxyethyl]morpholine |
InChI |
InChI=1S/C11H15N3O4/c15-14(16)10-1-2-11(12-9-10)18-8-5-13-3-6-17-7-4-13/h1-2,9H,3-8H2 |
InChIキー |
KLJKMDQFASBUSZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCOC2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
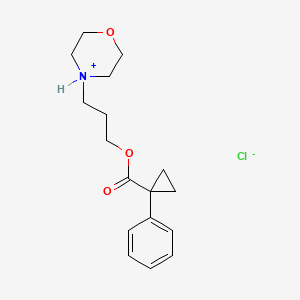
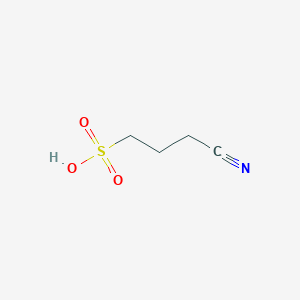
![Acetamide,2-[(5-nitro-pyridin-2-YL)amino]-](/img/structure/B13781824.png)

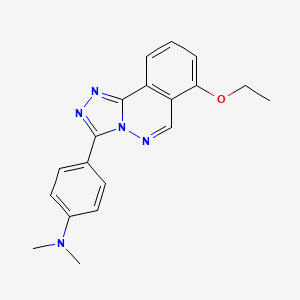
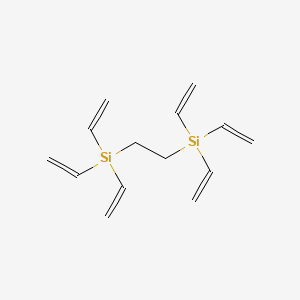
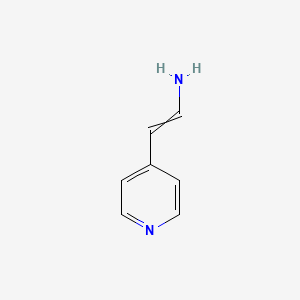
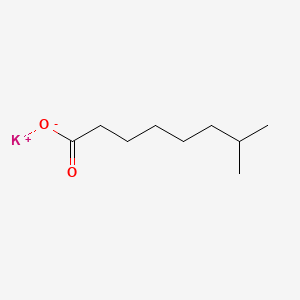
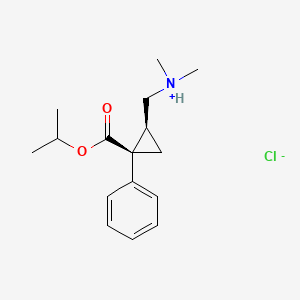
![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
